molecular formula C8H5F2IO B13693870 alpha,alpha-Difluoro-alpha-iodoacetophenone

alpha,alpha-Difluoro-alpha-iodoacetophenone

Cat. No.: B13693870
M. Wt: 282.03 g/mol
InChI Key: RXBQTZHAUYILQJ-UHFFFAOYSA-N
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Description

alpha,alpha-Difluoro-alpha-iodoacetophenone is a high-value, sensitive organofluorine building block for medicinal chemistry and drug discovery. Its primary research value lies in its ability to participate in metal-mediated cross-coupling reactions to form new carbon-carbon bonds, enabling the introduction of a difluoromethyl ketone moiety into target molecules . The difluoromethyl ketone group is a well-known bioisostere that can enhance the metabolic stability, lipophilicity, and binding affinity of lead compounds . This reagent serves as a versatile electrophilic difluoroalkylating agent. It is an excellent precursor for difluoroalkyl radicals and can be used to synthesize more complex α,α-difluoroketones bearing a variety of substituents . Researchers can employ this compound in palladium-catalyzed reactions with alkenes and copper-promoted coupling reactions to forge new carbon-carbon bonds efficiently . Please note that this compound is a sensitive compound and may not be stable to long-term storage . This product is intended for laboratory research purposes only.

Properties

Molecular Formula

C8H5F2IO

Molecular Weight

282.03 g/mol

IUPAC Name

2,2-difluoro-2-iodo-1-phenylethanone

InChI

InChI=1S/C8H5F2IO/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H

InChI Key

RXBQTZHAUYILQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(F)(F)I

Origin of Product

United States

Preparation Methods

Preparation via Halodifluoroacetate Precursors

One common synthetic route involves the use of halodifluoroacetate salts as precursors, which upon reaction with aryl ketones or their derivatives, introduce the difluoroiodo functionality.

  • Sodium iododifluoroacetate is often employed as a reagent to introduce the alpha-iodo and difluoro groups simultaneously.
  • The reaction typically proceeds through a nucleophilic substitution or radical pathway, depending on the conditions.

Example Reaction Conditions:

Reagent Conditions Yield (%) Notes
Sodium iododifluoroacetate + acetophenone THF solvent, microwave irradiation, 5 min reaction 85-90 Microwave accelerates reaction
Triphenylphosphonio difluoroacetate (PDFA) as difluorocarbene source Heating at 80 °C in N-methylpyrrolidone 70-80 Decarboxylation generates reactive intermediate

This method benefits from mild conditions and relatively high yields. Microwave irradiation notably reduces reaction times from hours to minutes.

Iodination of Alpha,Alpha-Difluoroacetophenone

Another approach is the iodination of preformed alpha,alpha-difluoroacetophenone derivatives:

  • Alpha,alpha-difluoroacetophenone is synthesized first, often by fluorination of acetophenone derivatives.
  • Subsequent iodination at the alpha position is achieved using iodine sources such as iodine monochloride or N-iodosuccinimide under controlled conditions.
Step Reagents/Conditions Yield (%) Comments
Fluorination of acetophenone Selectfluor or DAST reagents 75-85 Introduces difluoro group
Alpha-iodination Iodine monochloride, mild base 60-70 Selective for alpha position

This two-step method allows for better control over substitution but may require careful purification to avoid over-iodination or side reactions.

Catalytic and Reductive Methods

Recent developments have introduced catalytic hydrogenolysis and reductive methods for functional group transformations on fluorinated acetophenone derivatives:

  • Palladium on carbon catalyzed hydrogenolysis can be used to modify halogenated intermediates.
  • Electroreductive methods facilitate the formation of difluoroenol silyl ethers, which can be further functionalized to the target compound.
Method Catalyst/Conditions Yield (%) Remarks
Pd/C catalyzed hydrogenolysis Pd/C, H2 atmosphere, MeOH solvent, room temperature 80-90 Used for dehalogenation steps
Electroreductive synthesis Electrochemical cell, silyl ether formation Variable Enables intermediate formation

These methods offer versatility in the synthesis of alpha,alpha-difluoro functionalized ketones, including alpha-iodo derivatives.

Patent-Reported Synthetic Route for Related Difluoroacetophenone Derivatives

A Chinese patent (CN111518041A) describes a two-step preparation method for 2',4'-difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone, which shares structural similarity and synthetic logic with alpha,alpha-difluoro-alpha-iodoacetophenone:

  • Step 1: Reaction of 2-chloro-2',4'-difluoroacetophenone with 3-chloro-1,2,4-triazole in the presence of potassium carbonate at 10-40 °C for 5-7 hours.
  • Step 2: Catalytic hydrogenation with palladium on carbon in an alcohol solvent at 40-75 °C for 2-5 hours to remove halogens and finalize the product.

Though this patent focuses on a triazolyl-substituted compound, the methodology for halogenated difluoroacetophenones is relevant for this compound synthesis.

Step Reagents/Conditions Temperature (°C) Time (hours) Notes
1 2-chloro-2',4'-difluoroacetophenone + 3-chloro-1,2,4-triazole + K2CO3 10-40 5-7 Nucleophilic substitution
2 Pd/C catalyst, H2, methanol or ethanol 40-75 2-5 Catalytic hydrogenolysis

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations Typical Yields (%)
Halodifluoroacetate route Sodium iododifluoroacetate, microwave THF Fast, high yield, mild Requires specialized reagents 85-90
Two-step fluorination/iodination Fluorinating agents (Selectfluor), ICl Controlled substitution Multi-step, moderate yields 60-85
Catalytic hydrogenolysis Pd/C, H2, MeOH Effective dehalogenation Catalyst handling, H2 safety 80-90
Electroreductive synthesis Electrochemical cells, silyl ethers Novel intermediate formation Requires electrochemical setup Variable
Patent method (related compound) 2-chloro-2',4'-difluoroacetophenone + Pd/C Scalable, well-documented Specific to triazolyl derivatives Not specified

Research Discoveries and Notes

  • Microwave-assisted synthesis significantly accelerates the formation of difluorinated ketones, reducing reaction times from hours to minutes with retained or improved yields.
  • The use of triphenylphosphonio difluoroacetate as a difluorocarbene source is a practical approach to generate difluorinated intermediates under relatively mild thermal conditions.
  • Catalytic hydrogenolysis with palladium on carbon is a versatile method for the selective removal of halogens or protective groups in fluorinated aromatic ketones, enabling further functionalization.
  • Electrochemical methods offer innovative pathways for the generation of difluoroenol silyl ethers, which can be precursors to alpha,alpha-difluoro ketones, though their application to alpha-iodo derivatives requires further exploration.
  • The patent literature provides valuable synthetic protocols that can be adapted for the preparation of this compound by analogy.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-iodo-1-phenylethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Difluoro-2-iodo-1-phenylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-iodo-1-phenylethanone involves its ability to undergo various chemical transformations, leading to the formation of biologically and chemically active compounds. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of alpha,alpha-difluoro-alpha-iodoacetophenone with structurally related fluorinated acetophenones, highlighting their physicochemical properties, reactivity, and applications.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Density (g/mL) Key Features
This compound C₈H₅F₂IO 282.03 Not specified N/A Iodo substituent enhances reactivity
2',5'-Difluoroacetophenone C₈H₆F₂O 156.12 1979-36-8 N/A Ortho-difluoro isomer; hazardous ([危]4-3-III)
alpha,alpha,alpha-Trifluoroacetophenone C₈H₅F₃O 174.12 434-45-7 1.24 Trifluoromethyl group; high density
alpha-Chloro-alpha,alpha-difluoroacetophenone C₈H₅ClF₂O 190.57 384-67-8 N/A Chloro substituent; 97% purity

Biological Activity

Alpha,alpha-Difluoro-alpha-iodoacetophenone (DFIA) is a synthetic organic compound that has garnered attention for its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

DFIA is characterized by its molecular formula C9H6F2IOC_9H_6F_2IO, featuring both fluorine and iodine substituents at the alpha carbon of the acetophenone structure. This dual halogenation significantly enhances its reactivity compared to other acetophenone derivatives. The presence of the ketone functional group contributes to its electrophilic properties, making it a candidate for various biological interactions.

Biological Activity

Research indicates that DFIA exhibits notable biological activities that may be relevant for medicinal applications. Key findings related to its biological activity include:

  • Anticancer Potential : DFIA has shown promise as an inhibitor of cancer cell growth. Its structural modifications allow it to interact with critical proteins involved in cell proliferation and survival pathways. For instance, modifications similar to those in DFIA have been reported to inhibit Bcl-2 and Bcl-xL proteins, which are crucial for cancer cell survival .
  • Mechanism of Action : The compound's mechanism may involve inducing apoptosis in cancer cells. Studies on structurally related compounds have demonstrated their ability to promote apoptotic pathways by activating caspases and PARP cleavage, which are markers of apoptosis .
  • Reactivity with Biological Macromolecules : DFIA's electrophilic nature suggests potential interactions with nucleophilic sites on proteins and nucleic acids, possibly leading to modifications that can disrupt normal cellular functions.

Comparative Analysis with Similar Compounds

To understand DFIA's unique properties, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
AcetophenoneKetone group with a phenyl ringBaseline structure without halogen substitutions
Alpha-FluoroacetophenoneOne fluorine atom on the alpha carbonLess reactive than difluorinated derivatives
Alpha-IodoacetophenoneOne iodine atom on the alpha carbonIncreased reactivity compared to non-halogenated forms
Alpha,Beta-DifluoroacetophenoneTwo fluorine atoms on beta carbonDifferent reactivity profile due to position of substituents

DFIA stands out due to its combination of both fluorine and iodine substitutions at the same position, enhancing its reactivity and potential utility in synthetic organic chemistry compared to similar compounds.

Case Studies and Research Findings

  • Preclinical Studies : In studies involving cancer cell lines, DFIA or its analogs have been shown to inhibit cell growth effectively. For example, compounds with similar modifications have demonstrated IC50 values in the nanomolar range against various cancer types .
  • In Vivo Evaluations : Animal model studies have indicated that compounds structurally related to DFIA can induce tumor regression at well-tolerated doses. These findings suggest that DFIA may also hold therapeutic potential when further optimized for efficacy and safety .
  • Mechanistic Insights : Research has provided insights into the mechanisms by which DFIA induces apoptosis in cancer cells. The activation of apoptotic markers such as caspase-3 has been observed following treatment with related compounds .

Q & A

Q. How do thermodynamic properties (e.g., enthalpy of sublimation) influence its application in gas-phase reactions?

  • Methodology : Measure vapor pressure via thermogravimetric analysis (TGA) and correlate with DFT-computed lattice energies. NIST’s TRC Thermodynamic Tables provide comparative data for fluorinated ketones .

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